molecular formula C45H66N4O9 B1193518 SNIPER(CRABP)-4

SNIPER(CRABP)-4

Katalognummer: B1193518
Molekulargewicht: 807.042
InChI-Schlüssel: FBOHLKGEMRMVGM-UZEPOBBZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SNIPER(CRABP)-4 is a potent protein degrader. Development of novel small molecules that selectively degrade pathogenic proteins would provide an important advance in targeted therapy. Recently, we have devised a series of hybrid small molecules named SNIPER (specific and nongenetic IAP-dependent protein ERaser) that induces the degradation of target proteins via the ubiquitin-proteasome system.

Wissenschaftliche Forschungsanwendungen

Applications in Cancer Therapy

The degradation of CRABP-II is particularly relevant in cancer biology, as this protein plays a crucial role in the regulation of retinoic acid signaling, which is involved in cell differentiation and proliferation. By targeting CRABP-II, SNIPER(CRABP)-4 can potentially:

  • Alter Retinoic Acid Availability : Reducing CRABP-II levels may enhance retinoic acid signaling, which can influence the growth and differentiation of cancer cells.
  • Inhibit Tumor Growth : Preclinical studies suggest that this compound could suppress tumor proliferation by modulating retinoic acid pathways.

Comparative Analysis with Other SNIPER Compounds

To highlight the uniqueness of this compound, a comparison with other SNIPER compounds targeting different proteins is presented below:

Compound NameTarget ProteinMechanismUnique Features
SNIPER-3BCR-ABLDegradation via IAP recruitmentTargets BCR-ABL in chronic myelogenous leukemia
SNIPER-5BCR-ABLDegradation via IAP recruitmentMore potent at lower concentrations than SNIPER-3
SNIPER-6BCR-ABLAllosteric bindingTargets allosteric sites for enhanced efficacy
SNIPER(ER)Estrogen Receptor αDegradation via IAP recruitmentDeveloped for targeting estrogen receptor pathways
This compound CRABP-II Degradation via IAP recruitment Specific targeting of CRABP-II, influencing retinoic acid signaling

Case Studies and Research Findings

  • In Vivo Studies on Estrogen Receptor α : Research has demonstrated that SNIPER compounds can effectively reduce protein levels in tumor xenografts. For instance, the development of SNIPER(ER)-87 showed significant reduction in estrogen receptor levels and suppression of tumor growth in models of breast cancer .
  • Targeting BCR-ABL : Studies on SNIPER compounds targeting BCR-ABL have shown promising results in chronic myelogenous leukemia treatment by inducing degradation of oncogenic proteins . This highlights the potential for this compound to similarly impact other oncogenic pathways.
  • Mechanistic Insights from Structural Biology : Structural analyses have provided insights into how SNIPER compounds interact with their targets at a molecular level, enhancing our understanding of their mechanism and paving the way for improved designs .

Eigenschaften

Molekularformel

C45H66N4O9

Molekulargewicht

807.042

IUPAC-Name

(2E,4E,6E,8E)-9-((E)-3-((((14R,17S,18R)-18-amino-17-hydroxy-14-isobutyl-2,13,16-trioxo-19-phenyl-6,9-dioxa-3,12-diazanonadecyl)oxy)imino)-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C45H66N4O9/c1-31(2)26-36(29-40(50)43(54)38(46)28-35-14-9-8-10-15-35)44(55)48-21-23-57-25-24-56-22-20-47-41(51)30-58-49-39-18-19-45(6,7)37(34(39)5)17-16-32(3)12-11-13-33(4)27-42(52)53/h8-17,27,31,36,38,43,54H,18-26,28-30,46H2,1-7H3,(H,47,51)(H,48,55)(H,52,53)/b13-11+,17-16+,32-12+,33-27+,49-39+/t36-,38-,43+/m1/s1

InChI-Schlüssel

FBOHLKGEMRMVGM-UZEPOBBZSA-N

SMILES

O=C(CO/N=C1C(C)=C(/C=C/C(C)=C/C=C/C(C)=C/C(O)=O)C(C)(C)CC/1)NCCOCCOCCNC([C@H](CC(C)C)CC([C@@H](O)[C@H](N)CC2=CC=CC=C2)=O)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SNIPER(CRABP)-4;  SNIPER(CRABP)4;  SNIPER(CRABP) 4; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SNIPER(CRABP)-4
Reactant of Route 2
SNIPER(CRABP)-4
Reactant of Route 3
SNIPER(CRABP)-4
Reactant of Route 4
SNIPER(CRABP)-4
Reactant of Route 5
Reactant of Route 5
SNIPER(CRABP)-4
Reactant of Route 6
Reactant of Route 6
SNIPER(CRABP)-4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.